3-Methoxy-5-methylbenzoic acid

Descripción general

Descripción

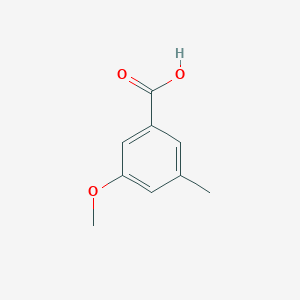

3-Methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzoic acid core. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxy-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction and hydrolysis . Another method includes the oxidation of 3-chloro-o-xylene using acetic acid and a cobalt-manganese-bromine catalyst under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in THF-methanol.

Substitution: Nitrating agents (e.g., HNO3) and acylating agents (e.g., acetyl chloride) in the presence of catalysts like aluminum chloride (AlCl3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Nitrobenzoic acids and acylated benzoic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Synthesis of Bioactive Compounds :

- Antimicrobial Activity :

- Drug Development :

Agricultural Applications

- Phytotoxicity Studies :

- Plant Growth Regulation :

Material Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Case Study 1: Synthesis of Tetracycline Antibiotics

A significant study highlighted the use of this compound in synthesizing tetracycline antibiotics through biotransformation using R. eutropha B9. The process involved transforming the compound into various functionalized derivatives that exhibited enhanced biological activity against resistant bacterial strains .

Case Study 2: Phytotoxicity Testing

In a controlled experiment, the effects of this compound on onion and rice seedlings were assessed. Results indicated a marked reduction in growth rates at varying concentrations, suggesting potential applications in agricultural pest management strategies .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s aromatic ring undergoes electrophilic attack, leading to the formation of carboxylic acids . In reduction reactions, the carboxylic acid group is reduced to a primary alcohol through the transfer of hydride ions from sodium borohydride .

Comparación Con Compuestos Similares

3-Methoxybenzoic acid: Similar structure but lacks the methyl group at the 5-position.

2-Methoxy-3-methylbenzoic acid: Similar structure but with different positioning of the methoxy and methyl groups.

Uniqueness: 3-Methoxy-5-methylbenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications in organic synthesis. The presence of both methoxy and methyl groups on the benzoic acid core provides distinct chemical properties compared to its analogs .

Actividad Biológica

3-Methoxy-5-methylbenzoic acid, a derivative of benzoic acid, possesses a unique molecular structure that contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzoic acid backbone, which influences its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest its potential as a natural preservative or therapeutic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for selected microorganisms, indicating the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

2. Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.

- DPPH Scavenging Activity : IC50 value was found to be 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).

3. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Cell Signaling : It appears to modulate signaling pathways associated with oxidative stress and inflammation, potentially through the NF-kB pathway.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound in food preservation. The results showed that incorporating the compound into food products significantly reduced microbial load over a storage period of four weeks.

Case Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-5-methylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: this compound (CAS RN: 62089-34-3, C₉H₁₀O₃) is typically synthesized via regioselective methoxylation and methylation of benzoic acid precursors. A practical approach involves:

- Friedel-Crafts alkylation to introduce the methyl group at the 5-position.

- Methoxy group installation using a nucleophilic substitution reaction with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

- Oxidation of intermediates (e.g., methyl-substituted toluic acid derivatives) to the carboxylic acid using KMnO₄ or CrO₃ .

Optimization Tips:

- Monitor reaction progression via thin-layer chromatography (TLC) with UV visualization .

- Use HPLC to validate purity (>97%) post-synthesis, as described in industrial-scale protocols for analogous benzoic acid derivatives .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product versus byproducts.

- Solid-Phase Extraction (SPE) : C18 cartridges can separate polar impurities, especially if the compound exhibits moderate hydrophobicity (logP ~2.5) .

- Column Chromatography : Silica gel with a gradient elution (hexane:ethyl acetate, 3:1 to 1:1) resolves methoxy and methyl regioisomers .

Key Data:

| Purity Check Method | Conditions | Reference |

|---|---|---|

| HPLC | C18 column, 0.1% H₃PO₄ in H₂O/MeOH (70:30), 1 mL/min | |

| Melting Point | 71–73°C (reported for structurally similar 3-Methoxyphenylacetic acid) |

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) should match the exact mass of 166.0630 g/mol (C₉H₁₀O₃) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. What role does this compound play in drug discovery, particularly in modifying pharmacokinetic properties?

Methodological Answer:

- Prodrug Design : The methyl and methoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are used as dopamine D2 receptor antagonists .

- Metal Chelation : The carboxylic acid group can coordinate metal ions (e.g., Co²⁺), which is relevant in designing adsorbents for environmental applications .

Case Study:

In synthesizing bioactive benzamides, coupling this compound with diazepines via amide bond formation yielded compounds with dual serotonin/dopamine receptor affinity. In vitro binding assays (IC₅₀ < 100 nM) validated activity .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Structural Confirmation : Re-synthesize disputed compounds using regioselective protection/deprotection to rule out isomer contamination .

- Assay Standardization : Use cell-based luciferase reporters for receptor activity to minimize variability in IC₅₀ measurements .

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?

Methodological Answer:

- LC-HRMS : Detect impurities at <0.1% levels by coupling reverse-phase HPLC with high-resolution mass spectrometry (e.g., Q-TOF) .

- NMR Cryoprobes : Enhance sensitivity for identifying low-abundance regioisomers (e.g., 2-Methoxy-5-methylbenzoic acid) .

- Stability Studies : Use accelerated degradation conditions (40°C/75% RH) to monitor hydrolysis of the methoxy group via UPLC-MS/MS .

Propiedades

IUPAC Name |

3-methoxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUKWQVSCATDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306370 | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-34-3 | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062089343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62089-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.